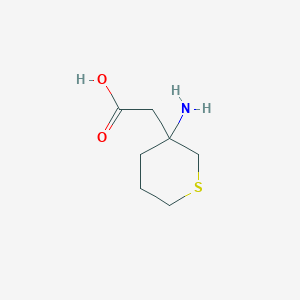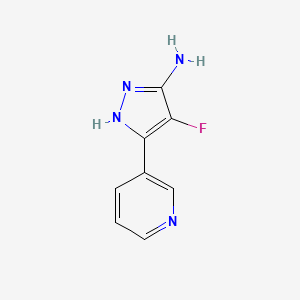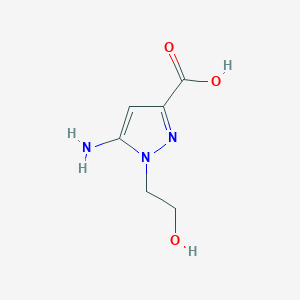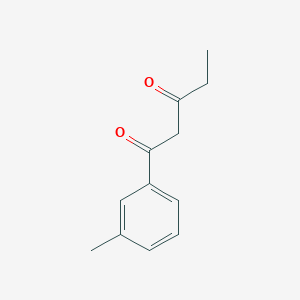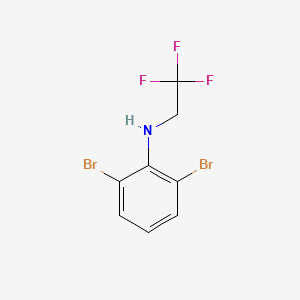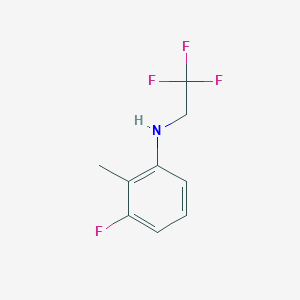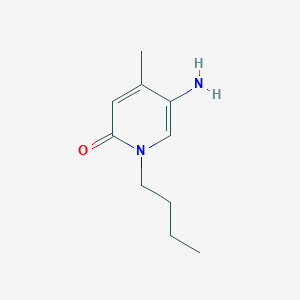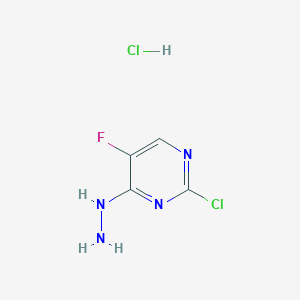
2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is a chemical compound with the molecular formula C4H4ClFN4·HCl It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride typically involves the reaction of 2-chloro-5-fluoropyrimidine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Chloro-5-fluoropyrimidine} + \text{Hydrazine hydrate} \rightarrow \text{2-Chloro-5-fluoro-4-hydrazinylpyrimidine} ]
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include oxidized derivatives of the hydrazinyl group.
Reduction Reactions: Products include reduced forms of the hydrazinyl group.
Scientific Research Applications
2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of their function. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride.
2-Chloro-4-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.
5-Fluoro-2-hydrazinylpyrimidine: A compound with a similar structure but different substitution pattern.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity. The hydrazinyl group further enhances its versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C4H5Cl2FN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
(2-chloro-5-fluoropyrimidin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H4ClFN4.ClH/c5-4-8-1-2(6)3(9-4)10-7;/h1H,7H2,(H,8,9,10);1H |
InChI Key |
HUKIZBBMXSUVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)

![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
